REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11](=[O:16])C(F)(F)F)=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[OH-:17].[Na+]>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:16])=[O:17])=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CNC2=C1)C(C(F)(F)F)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.5 h
|
Duration
|
4.5 h
|
Type
|
WASH
|
Details
|
washed with two 100-ml portions of tert-butyl methyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH 2-3 by addition of concentrated hydrochloric acid solution at 0° C
|
Type
|
EXTRACTION
|
Details
|
Extraction with three 100-ml portions of tert-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate, filtration and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CNC2=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |